molecular formula C18H18N2O2S B259627 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide

2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide

Cat. No. B259627
M. Wt: 326.4 g/mol
InChI Key: NWLQPEYHPVUZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide, also known as TQBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TQBS has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's mechanism of action is not fully understood, but it has been shown to interact with various cellular pathways. One proposed mechanism is that 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide inhibits the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide exhibits a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to have antioxidant properties. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide is not yet widely available, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide. One area of interest is further investigation of its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's potential as an anti-cancer agent, with a focus on its mechanism of action and potential for combination therapy with other cancer treatments. Additionally, further research is needed to fully understand 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's effects on cellular pathways and its potential for use in treating metabolic disorders such as diabetes.

Synthesis Methods

2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide can be synthesized through a multistep process involving the reaction of quinoline and benzenesulfonyl chloride. The resulting intermediate is then reacted with trimethylamine to produce 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide. This synthesis method has been optimized to yield high purity 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide for research purposes.

Scientific Research Applications

2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide may have potential as a treatment for inflammatory diseases.
Another area of research is 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's potential as an anti-cancer agent. 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. This makes 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide a promising candidate for further investigation as a potential treatment for cancer.

properties

Product Name

2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O2S/c1-12-8-13(2)18(14(3)9-12)23(21,22)20-16-10-15-6-4-5-7-17(15)19-11-16/h4-11,20H,1-3H3

InChI Key

NWLQPEYHPVUZMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C

solubility

19.2 [ug/mL]

Origin of Product

United States

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